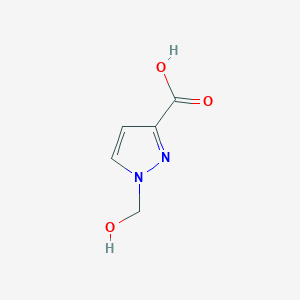
1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid” contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The “1-(hydroxymethyl)” part refers to a -CH2OH group attached to the pyrazole ring. The “3-carboxylic acid” part refers to a -COOH group also attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the hydroxymethyl and carboxylic acid functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the hydroxymethyl group could potentially be oxidized, and the carboxylic acid group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the compound would likely be polar due to the presence of several polar functional groups .Applications De Recherche Scientifique
Synthesis and Functionalization
1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate in the synthesis of various functionalized pyrazole derivatives. Experimental and theoretical studies have illustrated its conversion into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives, showcasing its utility in organic synthesis and functionalization reactions. These transformations are characterized by good yields and the structures of synthesized compounds are well-documented through spectroscopic data and elemental analyses, underlining the acid's significance in generating structurally diverse molecules for potential applications in material science and medicinal chemistry (Yıldırım & Kandemirli, 2006).
Electrochemiluminescence and Metal Organic Frameworks (MOFs)
The acid is also crucial in the development of metal-organic frameworks (MOFs) exhibiting electrochemiluminescence (ECL). Transition metal complexes with ligands derived from pyrazolecarboxylic acid demonstrate intense ECL in solution, highlighting potential applications in sensing, imaging, and light-emitting devices. The synthesis of these complexes via a one-pot hydrothermal hydrolysis reaction and their characterization through various spectroscopic methods affirm the acid's role in advancing materials chemistry and sensor technology (Feng et al., 2016).
Antimicrobial and Antioxidant Properties
Pyrazole derivatives synthesized from 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid have shown promising antimicrobial and antioxidant activities. These derivatives, characterized by their novel structures, have been subjected to in vitro evaluations revealing their efficacy against various bacterial and fungal strains, as well as their potential as antioxidants. This suggests the acid's derivatives could contribute to the development of new therapeutic agents or preservatives with enhanced bioactivity and stability (Gurunanjappa et al., 2016).
Synthesis of Corrosion Inhibitors
Additionally, pyrazole derivatives originating from this acid have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates, alongside the determination of adsorption isotherms and thermodynamic data, underscores the potential of these compounds in industrial applications where corrosion resistance is crucial (Herrag et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
1-(hydroxymethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-7-2-1-4(6-7)5(9)10/h1-2,8H,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPOFIOGUMQLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
100219-61-2 |
Source


|
| Record name | 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)


![4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2754606.png)


![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)



![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

